molecular formula C16H15N3O3 B6424464 (2E)-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-3-(furan-3-yl)prop-2-enamide CAS No. 2035018-90-5

(2E)-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-3-(furan-3-yl)prop-2-enamide

Cat. No. B6424464
CAS RN: 2035018-90-5
M. Wt: 297.31 g/mol
InChI Key: VNYBLZUOYBVIIU-SNAWJCMRSA-N
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Description

(2E)-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-3-(furan-3-yl)prop-2-enamide, also known as FPP, is a synthetic compound that has been studied for its potential biological activity and applications in scientific research. FPP is a member of the furan-2-yl-pyrazole family, which consists of molecules that contain a furan ring and a pyrazole ring. FPP has been found to have anti-inflammatory, anti-cancer, anti-viral, and anti-fungal properties, and has been studied for its potential therapeutic applications.

Scientific Research Applications

(2E)-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-3-(furan-3-yl)prop-2-enamide has been studied for its potential applications in scientific research. It has been used as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. (2E)-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-3-(furan-3-yl)prop-2-enamide has also been studied for its potential anti-cancer activity, and has been found to inhibit the growth of certain cancer cell lines. Additionally, (2E)-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-3-(furan-3-yl)prop-2-enamide has been studied for its potential antiviral activity, and has been found to inhibit the replication of certain viruses.

Mechanism of Action

The mechanism of action of (2E)-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-3-(furan-3-yl)prop-2-enamide is not yet fully understood. However, it is thought to act by inhibiting the activity of certain enzymes involved in the production of inflammatory mediators. Additionally, (2E)-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-3-(furan-3-yl)prop-2-enamide has been found to inhibit the growth of certain cancer cell lines by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects
(2E)-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-3-(furan-3-yl)prop-2-enamide has been found to have anti-inflammatory, anti-cancer, anti-viral, and anti-fungal properties. In addition, (2E)-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-3-(furan-3-yl)prop-2-enamide has been found to inhibit the activity of certain enzymes involved in the production of inflammatory mediators, and has been found to inhibit the growth of certain cancer cell lines by inducing apoptosis.

Advantages and Limitations for Lab Experiments

The advantages of using (2E)-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-3-(furan-3-yl)prop-2-enamide in laboratory experiments include its low cost, ease of synthesis, and potential therapeutic applications. However, there are some limitations to using (2E)-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-3-(furan-3-yl)prop-2-enamide in laboratory experiments, such as its lack of specificity and potential toxicity. Additionally, the mechanism of action of (2E)-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-3-(furan-3-yl)prop-2-enamide is not yet fully understood, so further research is needed to better understand its effects.

Future Directions

1. Further research into the mechanism of action of (2E)-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-3-(furan-3-yl)prop-2-enamide.
2. Development of more specific and less toxic derivatives of (2E)-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-3-(furan-3-yl)prop-2-enamide.
3. Investigation of the potential therapeutic applications of (2E)-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-3-(furan-3-yl)prop-2-enamide.
4. Investigation of the potential synergistic effects of (2E)-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-3-(furan-3-yl)prop-2-enamide with other compounds.
5. Investigation of the potential side effects of (2E)-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-3-(furan-3-yl)prop-2-enamide.
6. Investigation of the potential environmental effects of (2E)-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-3-(furan-3-yl)prop-2-enamide.
7. Investigation of the potential interactions of (2E)-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-3-(furan-3-yl)prop-2-enamide with other drugs.
8. Development of novel methods for the synthesis of (2E)-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-3-(furan-3-yl)prop-2-enamide.
9. Investigation of the potential applications of (2E)-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-3-(furan-3-yl)prop-2-enamide in agriculture.
10. Investigation of the potential applications of (2E)-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-3-(furan-3-yl)prop-2-enamide in food science.

Synthesis Methods

(2E)-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-3-(furan-3-yl)prop-2-enamide can be synthesized using a two-step reaction process. In the first step, the furan-2-yl-pyrazole ring is formed by reacting a furan-2-yl-aldehyde with a pyrazole-3-carboxylic acid. In the second step, the prop-2-enamide group is formed by reacting the furan-2-yl-pyrazole ring with an alkyl prop-2-enamide.

properties

IUPAC Name

(E)-3-(furan-3-yl)-N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c20-16(5-4-13-6-10-21-12-13)17-11-14(15-3-1-9-22-15)19-8-2-7-18-19/h1-10,12,14H,11H2,(H,17,20)/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNYBLZUOYBVIIU-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C(CNC(=O)C=CC2=COC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(N=C1)C(CNC(=O)/C=C/C2=COC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(furan-3-yl)acrylamide

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